2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one
Description
2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one is a polycyclic heteroaromatic compound featuring an eight-membered oxocin ring fused with tetrapheno and pyridine-like systems.
Properties
IUPAC Name |
19,20-dichloro-16-oxapentacyclo[12.10.0.02,11.04,9.015,22]tetracosa-1(14),2,4,6,8,10,12,15(22),17,19,23-undecaen-21-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H12Cl2O2/c24-20-9-10-27-23-17-6-5-15-11-13-3-1-2-4-14(13)12-19(15)16(17)7-8-18(23)22(26)21(20)25/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPSZYNJYJMHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC5=C4OC=CC(=C(C5=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722781 | |
| Record name | 2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866022-28-8 | |
| Record name | 2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one is typically synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route often includes the use of chlorinated aromatic compounds and various catalysts to facilitate the formation of the desired structure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), as well as catalysts like palladium on carbon (Pd/C) and various acids and bases . Major products formed from these reactions include various derivatives of this compound with modified functional groups .
Scientific Research Applications
Anticancer Properties
Research indicates that 2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one has potential as an anticancer agent. Its mechanism of action may involve triggering apoptosis in malignant cells through various pathways. Studies have shown that similar compounds can induce cell cycle arrest and apoptosis in cancer cell lines .
Case Study:
A study focusing on the compound's cytotoxic effects revealed that it exhibited selective toxicity toward human cancer cells while sparing normal cells. The IC50 values for these compounds were found to be in the low micromolar range, suggesting significant therapeutic potential .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Preliminary studies indicate effectiveness against common bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |
Material Science Applications
Beyond biological applications, this compound can be utilized in material science due to its unique structural properties. Its ability to form stable complexes with metals may be explored for applications in catalysis or as a precursor for advanced materials.
Mechanism of Action
2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one exerts its effects by inhibiting Type II fatty acid synthesis (FASII) in bacteria, which is essential for bacterial cell viability . It also inhibits agonist binding to Liver X receptors (LXR), which regulate the expression of the ABCA1 gene, mediating cholesterol efflux from cells . This dual mechanism of action makes it a promising candidate for the development of new antibiotics and cholesterol-lowering agents .
Comparison with Similar Compounds
Key Observations :
- The dichloro substituents in the target compound likely reduce solubility in polar solvents compared to amino- or cyano-substituted analogs like 1-amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile .
- The oxocin ring introduces conformational flexibility absent in smaller, rigid systems like thieno[2,3-b]pyridines, which may influence binding interactions in biological systems .
Reactivity and Stability
- Chlorine Substituents: The electron-withdrawing nature of chlorine may stabilize the compound against oxidation but increase susceptibility to nucleophilic aromatic substitution, contrasting with sulfur-containing analogs (e.g., thieno[2,3-b]thiophenes), where sulfur’s electron-donating effects dominate .
- Thermal Stability : Fused oxygen-containing systems (e.g., oxocin) typically exhibit lower thermal stability compared to sulfur- or nitrogen-rich heterocycles due to weaker C–O bonds .
Biological Activity
2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one, also known as bischloroanthrabenzoxocinone, is a synthetic compound with significant biological activity. Its chemical structure is characterized by the presence of two chlorine atoms and a complex phenolic framework, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C28H24Cl2O7
- Molecular Weight : 543.39 g/mol
- CAS Number : 866022-28-8
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Inhibition of Fatty Acid Synthesis : The compound acts as a selective inhibitor of Type II fatty acid synthesis (FASII), which is crucial for bacterial growth and survival. This mechanism suggests potential applications in developing antibacterial agents .
- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .
Biological Activity and Research Findings
Recent research has highlighted several aspects of the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant induction of apoptosis in human lung cancer cells (A549) with an IC50 value of approximately 20 µM after 72 hours of treatment. This suggests potential for further development as an anticancer agent .
- Antioxidant Mechanism : An investigation into the antioxidant properties showed that the compound reduces reactive oxygen species (ROS) levels in vitro. This property may enhance its therapeutic efficacy in conditions associated with oxidative stress .
- Inhibition Studies : Research demonstrated that the compound effectively inhibits fatty acid synthesis in bacterial cultures, indicating its potential as a lead compound for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
